molecular formula C8H11NO2 B3241965 2-Ethoxy-3-pyridinemethanol CAS No. 149489-08-7

2-Ethoxy-3-pyridinemethanol

Cat. No. B3241965
CAS RN: 149489-08-7
M. Wt: 153.18 g/mol
InChI Key: FPUHJGFEXCYBJG-UHFFFAOYSA-N
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Description

2-Ethoxy-3-pyridinemethanol is a chemical compound with the IUPAC name (2-ethoxypyridin-3-yl)methanol . It is used in various chemical reactions and has a molecular weight of 153.18 .


Molecular Structure Analysis

The InChI code for 2-Ethoxy-3-pyridinemethanol is 1S/C8H11NO2/c1-2-11-8-7(6-10)4-3-5-9-8/h3-5,10H,2,6H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

2-Ethoxy-3-pyridinemethanol can undergo photoelectrocatalytic oxidation to form 3-pyridinemethanal and vitamin B3 . The reaction activity and product selectivities can be influenced by factors such as nanotube morphology, applied potential, Na2SO4 concentration, stirring speed of solution, and pH .

Scientific Research Applications

Photoelectrocatalytic Applications

  • Photoelectrocatalytic Oxidation : 2-Ethoxy-3-pyridinemethanol is used in photoelectrocatalytic (PEC) processes, specifically in the oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3. The process involves TiO2 nanotubes on a Ti plate, showing increased activity with longer nanotube length and higher Na2SO4 concentration. The method is advantageous for its higher conversions and selectivities in producing vitamin B3, particularly at a neutral pH, compared to other methods reported in literature (Yurdakal et al., 2020).

Volumetric Properties in Aqueous Solutions

  • Comparative Study of Volumetric Properties : 2-Ethoxy-3-pyridinemethanol has been studied for its volumetric properties in aqueous solutions. The research delves into its density, excess volumes of mixing, and thermal expansion coefficients, indicating substantial deviations from ideality and shedding light on the effects of the primary alcohol functional group in inter/intramolecular interactions (Kul et al., 2013).

Molecular Structure and Spectroscopic Studies

  • Crystal and Molecular Structure Determination : Detailed structural analysis of derivatives of 2-Ethoxy-3-pyridinemethanol, such as 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one, has been performed. The study includes synthesis, crystallography, and spectral analysis, highlighting the instability of certain derivatives like the di-hemiketal form, which reverts to the original diketone (Percino et al., 2006).

Phosphorescent Properties

  • Phosphorescent Zwitterionic Iridium(III) Complexes : Research into phosphorescent properties involves the use of 2-Ethoxy-3-pyridinemethanol in developing zwitterionic bis(heteroleptic) Ir(III) compounds. These compounds demonstrate robust luminescence and high quantum yields, suggesting applications in high-temperature structural stability and as efficient phosphorescent emitters (Axtell et al., 2016).

SERS Spectroscopy

  • SERS Investigation : The compound's derivatives are subject to Surface-Enhanced Raman Spectroscopy (SERS) studies, providing insights into the molecular orientation relative to metal surfaces and spectral changes induced by different functional groups. These findings are crucial for applications of these molecules as Raman reporters (Mühlig et al., 2017).

Photocatalytic Synthesis

  • Green Photocatalytic Synthesis : The compound is involved in photocatalytic oxidation processes to produce vitamin B3. The research emphasizes environmentally friendly conditions and the role of crystallinity and Pt loading on photocatalyst performance, indicating the potential for sustainable chemical synthesis (Yurdakal et al., 2017).

Safety and Hazards

2-Ethoxy-3-pyridinemethanol is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2-ethoxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-11-8-7(6-10)4-3-5-9-8/h3-5,10H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUHJGFEXCYBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310797
Record name 2-Ethoxy-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149489-08-7
Record name 2-Ethoxy-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149489-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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